molecular formula C7H7Cl2N3O2 B8645276 5,6-Dichloro-3-[(2-hydroxyethyl)amino]pyrazine-2-carbaldehyde CAS No. 90601-53-9

5,6-Dichloro-3-[(2-hydroxyethyl)amino]pyrazine-2-carbaldehyde

Cat. No. B8645276
Key on ui cas rn: 90601-53-9
M. Wt: 236.05 g/mol
InChI Key: CYRPPTBMSXNZFH-UHFFFAOYSA-N
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Patent
US04442097

Procedure details

A mixture of 5,6-dichloro-3-hydroxymethyl-2-(2-hydroxyethyl)aminopyrazine (38 mg; 0.00016 Mol), prepared as in Step C above, and manganese dioxide (12 mg) was stirred at room temperature for 2.5 hours. Another 24 mg of manganese dioxide was added and stirring was continued for another 5 hours. The manganese dioxide was filtered off, and the precipitate was washed well with acetone. The crude reaction mixture dissolved in 1.5 l of acetone and 36 mg of manganese dioxide was added, followed by stirring at room temperature for 3.5 hours. The manganese dioxide was filtered off, and the precipitate was washed twice with acetone. The filtrate was concentrated under vacuum and passed through a silica gel column, eluting with dichloromethane, then 1:1 ethyl acetate/dichloromethane, to give the title compound (27 mg). Elemental Analysis for C7H7O2N3Cl2 :
Name
5,6-dichloro-3-hydroxymethyl-2-(2-hydroxyethyl)aminopyrazine
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Three
Quantity
36 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([CH2:13][OH:14])[C:5]([NH:9][CH2:10][CH2:11][OH:12])=[N:6][C:7]=1[Cl:8]>CC(C)=O.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:3]=[C:4]([CH:13]=[O:14])[C:5]([NH:9][CH2:10][CH2:11][OH:12])=[N:6][C:7]=1[Cl:8] |f:2.3.4|

Inputs

Step One
Name
5,6-dichloro-3-hydroxymethyl-2-(2-hydroxyethyl)aminopyrazine
Quantity
38 mg
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)NCCO)CO
Name
Quantity
12 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
24 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
36 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The manganese dioxide was filtered off
WASH
Type
WASH
Details
the precipitate was washed well with acetone
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The manganese dioxide was filtered off
WASH
Type
WASH
Details
the precipitate was washed twice with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1N=C(C(=NC1Cl)NCCO)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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